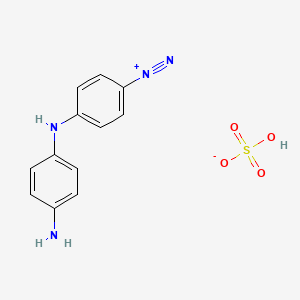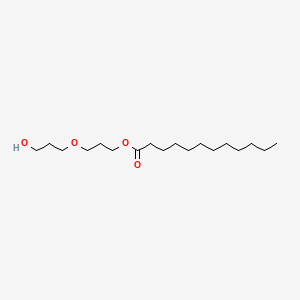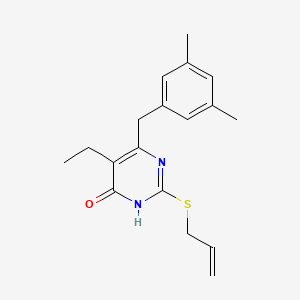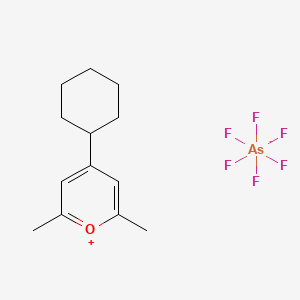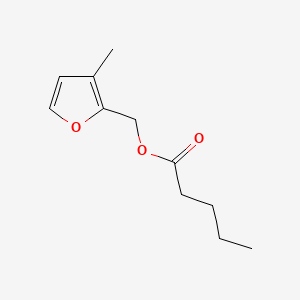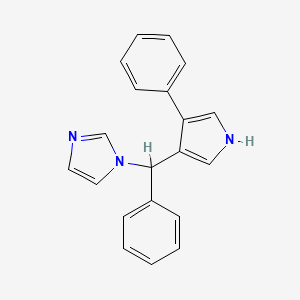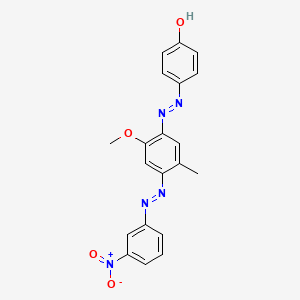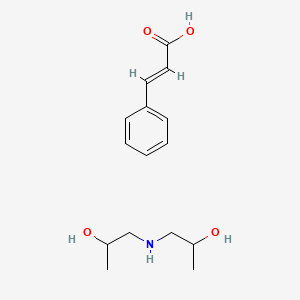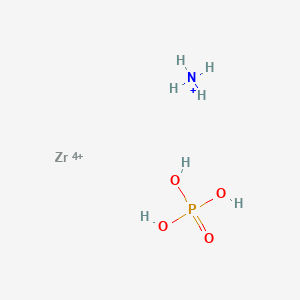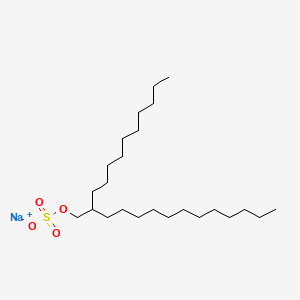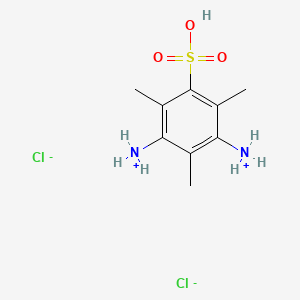
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is an organic compound with the chemical formula C9H16Cl2N2O3S. It is known for its unique structure, which includes three methyl groups, a sulfonic acid group, and two ammonium groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride typically involves the sulfonation of 2,4,6-trimethyl-m-phenylenediamine. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the sulfonic acid group into the benzene ring. The resulting product is then treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ammonium groups to amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, while the ammonium groups can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-m-phenylenediamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-5-sulpho-m-phenylenediamine: Similar structure but without the dichloride salt form.
Uniqueness
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is unique due to the presence of both sulfonic acid and ammonium groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
79817-73-5 |
|---|---|
分子式 |
C9H16Cl2N2O3S |
分子量 |
303.21 g/mol |
IUPAC 名称 |
(3-azaniumyl-2,4,6-trimethyl-5-sulfophenyl)azanium;dichloride |
InChI |
InChI=1S/C9H14N2O3S.2ClH/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11;;/h10-11H2,1-3H3,(H,12,13,14);2*1H |
InChI 键 |
HVXNOYUVHPAEHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1[NH3+])C)S(=O)(=O)O)C)[NH3+].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


